FTI-2148

Content Navigation

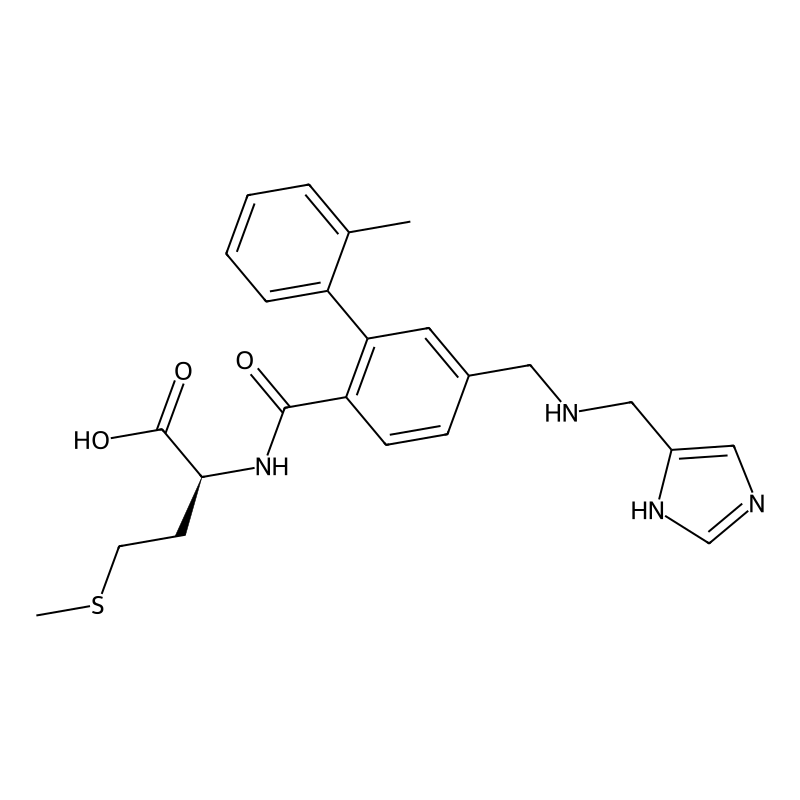

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

FTI-2148 (CAS 251577-09-0) is a potent, non-thiol-containing peptidomimetic inhibitor of farnesyltransferase (FTase). Originally developed to overcome the chemical liabilities of early-generation CAAX mimetics, FTI-2148 replaces the traditional reactive cysteine moiety with an imidazole derivative. This structural modification yields an inhibitor with an in vitro IC50 of 1.4 nM for FTase. For procurement and assay design, FTI-2148 is primarily selected for its exceptional chemical stability in complex biological matrices and its strict selectivity profile, making it a definitive pharmacological tool for interrogating RAS-driven signaling pathways and evaluating combination therapies with standard cytotoxic agents[1].

Substituting FTI-2148 with earlier-generation farnesyltransferase inhibitors, such as FTI-276 or generic CAAX peptide mimetics, introduces significant experimental confounding factors. First-generation FTIs rely on a reactive thiol group to coordinate the zinc ion in the FTase active site. However, this thiol group is prone to rapid oxidation and can non-selectively modify other thiol-containing proteins in cellular lysates or in vivo models, leading to off-target toxicity and poor assay reproducibility. By utilizing an imidazole group for zinc coordination, FTI-2148 eliminates these non-specific covalent interactions, ensuring that the observed phenotypic responses are strictly driven by FTase inhibition rather than reactive chemical artifacts [1].

Assay Reproducibility via Superior Enzymatic Selectivity

A critical procurement metric for prenyltransferase inhibitors is the ability to discriminate between FTase and the closely related geranylgeranyltransferase I (GGTase I). While the thiol-containing comparator FTI-276 exhibits an FTase IC50 of 0.5 nM, it is only 100-fold selective against GGTase I. In contrast, FTI-2148 achieves an FTase IC50 of 1.4 nM while maintaining a GGTase I IC50 of 1700 nM, representing a 1200-fold selectivity window. This order-of-magnitude improvement in target discrimination makes FTI-2148 the preferred reagent for isolating farnesylation-specific biological effects without confounding cross-inhibition of geranylgeranylation[1].

| Evidence Dimension | Enzyme Selectivity Ratio (FTase vs. GGTase I) |

| Target Compound Data | 1200-fold selectivity (IC50: 1.4 nM vs 1700 nM) |

| Comparator Or Baseline | FTI-276 (100-fold selectivity) |

| Quantified Difference | 12-fold improvement in target selectivity ratio over FTI-276 |

| Conditions | In vitro purified FTase and GGTase I activity assays using [3H]FPP and [3H]GGPP transfer to H-Ras substrates |

High selectivity is essential for researchers to definitively attribute observed cellular phenotypes to FTase inhibition rather than off-target GGTase I blockade.

In Vivo Stability and Pharmacodynamic Reproducibility

The transition from in vitro to in vivo models often exposes the pharmacokinetic limitations of early FTIs, largely due to thiol-mediated instability. FTI-2148 demonstrates robust, dose-dependent in vivo efficacy, suppressing the growth of human lung adenocarcinoma A-549 xenografts in nude mice by up to 91%. Notably, when compared to FTI-276 in parallel xenograft studies, tumors in FTI-2148-treated animals exhibited significantly slower regrowth kinetics following the cessation of therapy. This sustained pharmacodynamic effect, combined with a lack of gross systemic toxicity over chronic administration, validates FTI-2148 as a highly stable compound for long-term workflow integration [1].

| Evidence Dimension | Tumor growth inhibition and post-treatment regrowth kinetics |

| Target Compound Data | Up to 91% growth suppression with delayed tumor regrowth post-cessation |

| Comparator Or Baseline | FTI-276 (faster tumor regrowth post-cessation) |

| Quantified Difference | Superior duration of tumor growth suppression upon drug removal |

| Conditions | Human lung adenocarcinoma A-549 xenografts in nude mice (intraperitoneal or subcutaneous administration) |

Slower tumor regrowth and lack of gross toxicity make FTI-2148 a superior candidate for designing long-term, multi-dose in vivo oncology studies.

Formulation Compatibility for Chemotherapeutic Synergy

A major application of FTIs is evaluating their potential to sensitize tumors to standard chemotherapy. However, the non-specific cell cycle interference caused by off-target effects of earlier FTIs can antagonize the action of cytotoxic drugs. FTI-2148 has been quantitatively validated for combination therapy workflows, demonstrating strictly additive to synergistic antitumor efficacy when co-administered with cisplatin, gemcitabine, or paclitaxel (Taxol) in vivo. FTI-2148's clean target profile ensures compatible pharmacodynamics, resulting in significantly greater tumor regression than monotherapy baselines without antagonistic cell-cycle blunting[1].

| Evidence Dimension | Antitumor efficacy in combination vs. monotherapy |

| Target Compound Data | Enhanced tumor regression when combined with cisplatin, gemcitabine, or Taxol |

| Comparator Or Baseline | FTI-2148 monotherapy or cytotoxic monotherapy |

| Quantified Difference | Strictly additive to synergistic tumor volume reduction |

| Conditions | In vivo human tumor xenograft models receiving combination regimens |

Procurement of FTI-2148 is highly recommended for laboratories specifically investigating FTI-chemotherapy synergies, as it avoids the antagonistic effects seen with less selective inhibitors.

Targeted RAS Pathway Interrogation

Due to its 1200-fold selectivity for FTase over GGTase I, FTI-2148 is the optimal choice for distinguishing between farnesylation-dependent and geranylgeranylation-dependent signaling cascades in complex cellular models, preventing the cross-inhibition artifacts common with first-generation FTIs [1].

In Vivo Oncology Xenograft Studies

The compound's lack of a reactive thiol group prevents non-specific protein binding, granting it superior stability and prolonged pharmacodynamic action in vivo. This makes FTI-2148 ideal for chronic dosing regimens in murine tumor models where sustained target engagement is required[1].

Chemosensitization and Combination Therapy Assays

FTI-2148's validated synergy with standard cytotoxic agents—such as cisplatin, paclitaxel, and gemcitabine—makes it a critical baseline material for researchers developing novel combination therapies for RAS-driven malignancies, ensuring that cell-cycle antagonism does not confound efficacy readouts[1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Carrico D, Ohkanda J, Kendrick H, Yokoyama K, Blaskovich MA, Bucher CJ, Buckner FS, Van Voorhis WC, Chakrabarti D, Croft SL, Gelb MH, Sebti SM, Hamilton AD. In vitro and in vivo antimalarial activity of peptidomimetic protein farnesyltransferase inhibitors with improved membrane permeability. Bioorg Med Chem. 2004 Dec 15;12(24):6517-26. PubMed PMID: 15556768.

3: Sun J, Ohkanda J, Coppola D, Yin H, Kothare M, Busciglio B, Hamilton AD, Sebti SM. Geranylgeranyltransferase I inhibitor GGTI-2154 induces breast carcinoma apoptosis and tumor regression in H-Ras transgenic mice. Cancer Res. 2003 Dec 15;63(24):8922-9. PubMed PMID: 14695209.

4: Sun J, Blaskovich MA, Knowles D, Qian Y, Ohkanda J, Bailey RD, Hamilton AD, Sebti SM. Antitumor efficacy of a novel class of non-thiol-containing peptidomimetic inhibitors of farnesyltransferase and geranylgeranyltransferase I: combination therapy with the cytotoxic agents cisplatin, Taxol, and gemcitabine. Cancer Res. 1999 Oct 1;59(19):4919-26. PubMed PMID: 10519405.

Explore Compound Types